

# An In-depth Technical Guide to the Physicochemical Properties of 4-Isopropoxyaniline

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## Compound of Interest

Compound Name: 4-Isopropoxyaniline

Cat. No.: B1293747

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## Introduction

**4-Isopropoxyaniline**, a substituted aniline derivative, serves as a crucial building block in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries. Its chemical structure, featuring an aniline core with an isopropoxy group at the para-position, imparts unique electronic and steric properties that are leveraged in the design of novel compounds with specific biological activities. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthesis, process development, and for predicting the characteristics of its downstream products. This technical guide provides a comprehensive overview of the core physicochemical properties of **4-isopropoxyaniline**, complete with experimental protocols and graphical representations of key processes.

## Physicochemical Properties

The key physicochemical properties of **4-isopropoxyaniline** are summarized in the tables below. These values have been compiled from various sources and represent the most consistently reported data.

## Core Properties

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>13</sub> NO	[1]
Molecular Weight	151.21 g/mol	[1]
Appearance	Colorless to yellow or reddish-brown liquid	[2]
Melting Point	Not consistently reported as a solid at room temperature. One source reports 244 °C with decomposition, which is likely an error or refers to a salt form.	
Boiling Point	95 °C at 0.4 mmHg	[2]
Density	~1.03 g/cm <sup>3</sup>	

## Solubility and Partitioning

Property	Value	Source(s)
Solubility	Soluble in organic solvents such as ethanol and methylene chloride.	[3]
pKa (of the conjugate acid)	~5.3 (predicted)	
LogP	~2.1 (predicted)	

## Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are standard methods applicable to organic compounds like **4-isopropoxyaniline**.

### Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure substance.[4]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)[4]
- Capillary tubes[5]
- Mortar and pestle[6]
- Thermometer[5]

Procedure:

- A small sample of the crystalline solid is finely ground using a mortar and pestle.[6]
- The powdered sample is packed into a capillary tube to a height of 2-3 mm.[7]
- The capillary tube is placed in the heating block of the melting point apparatus.[4]
- The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
- The heating rate is then reduced to 1-2 °C per minute.[4]
- The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.[8]

## Boiling Point Determination under Reduced Pressure

For liquids that decompose at their atmospheric boiling point, distillation under reduced pressure is employed.[9]

Apparatus:

- Vacuum distillation setup (distillation flask, condenser, receiving flask, vacuum adapter)[9]
- Vacuum pump or water aspirator[9]
- Manometer

- Heating mantle
- Stirring bar or boiling chips
- Thermometer[10]

Procedure:

- The liquid sample is placed in the distillation flask along with a stirring bar or boiling chips.
- The vacuum distillation apparatus is assembled, ensuring all joints are properly sealed with vacuum grease.[9]
- The system is evacuated to the desired pressure, which is monitored by the manometer.
- The distillation flask is heated gently.
- The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.[10]

## Solubility Determination

This protocol provides a qualitative assessment of a compound's solubility in various solvents, which can indicate its polarity and the presence of acidic or basic functional groups.[11]

Apparatus:

- Test tubes
- Vortex mixer or stirring rod
- Graduated pipettes

Procedure:

- Approximately 10-20 mg of **4-isopropoxyaniline** is placed in a series of test tubes.
- To each tube, 1 mL of a different solvent (e.g., water, 5% HCl, 5% NaOH, ethanol, dichloromethane) is added.[11]

- The tubes are agitated vigorously for 1-2 minutes.[\[11\]](#)
- The mixture is observed to determine if the compound has dissolved completely, is partially soluble, or is insoluble.[\[12\]](#) The solubility in acidic and basic solutions can indicate the presence of the basic aniline functionality.

## pKa Determination

The pKa of the conjugate acid of an amine can be determined by titration.[\[13\]](#)

Apparatus:

- pH meter, calibrated with standard buffers[\[14\]](#)
- Burette
- Beaker
- Magnetic stirrer and stir bar
- Standardized solution of a strong acid (e.g., 0.1 M HCl)

Procedure:

- A known concentration of **4-isopropoxyaniline** is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture).
- The initial pH of the solution is recorded.
- The solution is titrated with the standardized HCl solution, recording the pH after each addition of titrant.[\[15\]](#)
- A titration curve (pH vs. volume of HCl added) is plotted.
- The pH at the half-equivalence point (where half of the amine has been protonated) is equal to the pKa of the conjugate acid.[\[13\]](#)

## LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.<sup>[16]</sup>

Apparatus:

- Separatory funnel
- n-Octanol and water (mutually saturated)
- Analytical balance
- UV-Vis spectrophotometer or HPLC for concentration analysis

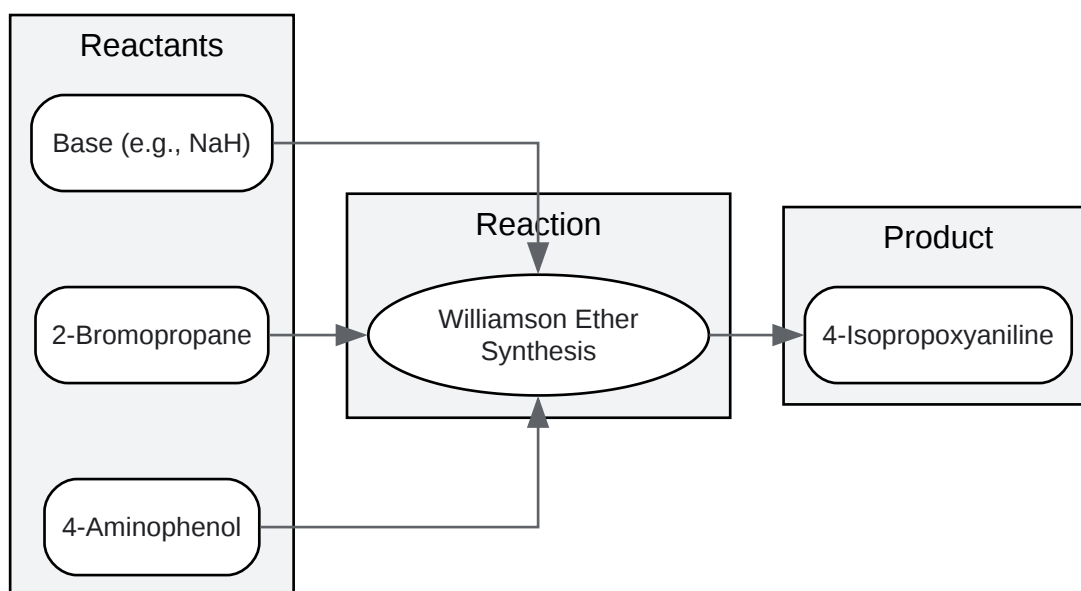
Procedure:

- A known amount of **4-isopropoxyaniline** is dissolved in a mixture of n-octanol and water in a separatory funnel.
- The funnel is shaken vigorously to allow for partitioning of the compound between the two phases.
- The layers are allowed to separate completely.
- The concentration of **4-isopropoxyaniline** in both the n-octanol and water layers is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy by creating a calibration curve).<sup>[17]</sup>
- The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
- LogP is the logarithm of the partition coefficient.<sup>[16]</sup>

## Visualizations

### Synthesis of 4-Isopropoxyaniline

A common laboratory synthesis of **4-isopropoxyaniline** involves the Williamson ether synthesis, starting from 4-aminophenol.

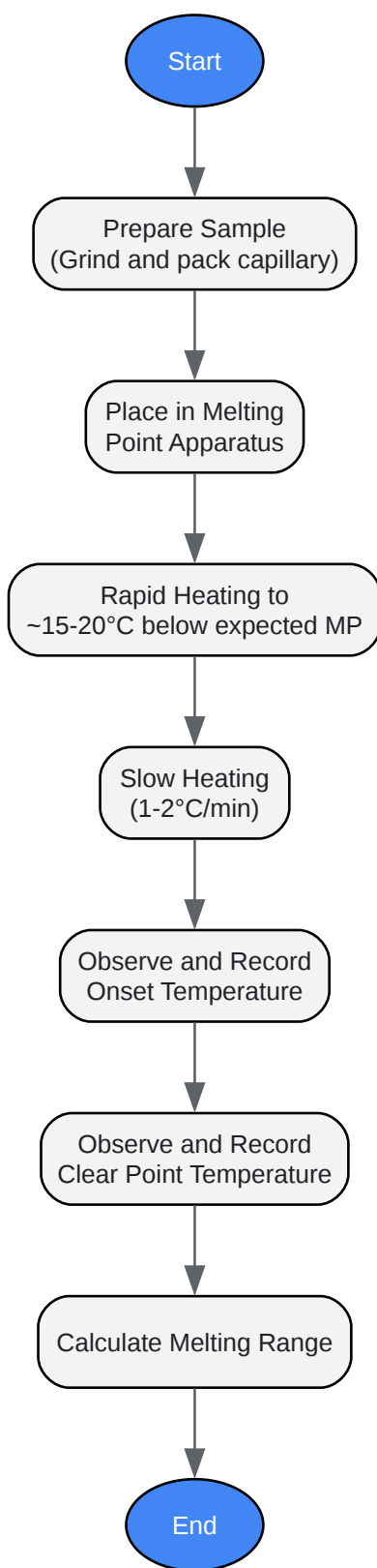


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Caption: Synthesis of **4-isopropoxyaniline** via Williamson ether synthesis.

## Experimental Workflow for Melting Point Determination

The following diagram illustrates the logical steps involved in determining the melting point of a solid organic compound.



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